3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine
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Overview
Description
3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains both a thiophene ring and an isoxazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, followed by cyclization to form the desired isoxazole ring . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isoxazole ring to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include inhibition of key signaling molecules and disruption of cellular processes essential for disease progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
- (4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methyl carbamimidothioate
Uniqueness
3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine is unique due to the presence of both the thiophene and isoxazole rings, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H12N2OS/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h5-6H,1-4,12H2 |
InChI Key |
MXTZIGYSVQLORR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C3=NOC(=C3)N |
Origin of Product |
United States |
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